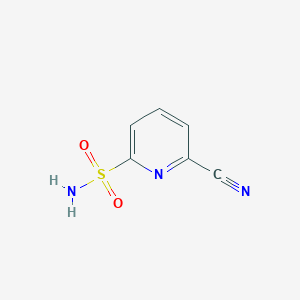

6-Cyanopyridine-2-sulfonamide

Description

Significance of Pyridine (B92270) and Sulfonamide Moieties in Heterocyclic Chemistry

The pyridine ring is a fundamental N-heteroaromatic structure found in a wide array of natural products and synthetic drugs, including nicotinic acid, nicotinamide, and vitamin B6. ekb.eg Its derivatives are known to exhibit a broad spectrum of pharmacological activities. ekb.egbohrium.comnih.gov The pyridine nucleus serves as a crucial scaffold in medicinal chemistry. nih.gov

Similarly, the sulfonamide functional group is a cornerstone in drug discovery. thieme-connect.comwikipedia.org Compounds containing this group, often referred to as "sulfa drugs," demonstrate diverse pharmaceutical effects. wikipedia.orgrsc.org The sulfonamide group's electron-withdrawing nature, stability, and ability to form hydrogen bonds make it a valuable component in designing bioactive molecules. thieme-connect.com

The combination of these two moieties in a single scaffold can lead to compounds with unique and potent properties.

Overview of the 6-Cyanopyridine-2-sulfonamide Framework as a Research Target

The this compound framework has emerged as a promising target for chemical research due to the synergistic effects of its constituent functional groups. The presence of the electron-withdrawing cyano and sulfonamide groups on the pyridine ring significantly influences its electronic properties and reactivity. nih.govresearchgate.net This makes it an attractive building block for synthesizing more complex molecules with potential applications in various fields.

Fundamental Chemical Principles Governing Reactivity and Structural Properties of Cyanopyridine-Sulfonamides

The reactivity of the this compound scaffold is dictated by the interplay of its functional groups. The sulfonyl chloride group is highly reactive and susceptible to nucleophilic substitution, allowing for the formation of sulfonamides and sulfonate esters. evitachem.com The cyano group, particularly when positioned at the 2-position of the pyridine ring, can react with nucleophiles like thiols. nih.gov

The presence of electron-withdrawing groups, such as the cyano and sulfonamide groups, generally increases the reactivity of the pyridine ring towards nucleophilic attack. nih.govresearchgate.net The specific positioning of these groups on the pyridine ring is crucial in determining the regioselectivity of reactions.

Chemical Properties of this compound

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Physical Form |

| Pyridine-2-sulfonamide (B152805) | 63636-89-5 | 158.18 nih.gov | Not Specified |

| 6-Cyanopyridine-3-sulfonamide | 928139-32-6 | 183.19 sigmaaldrich.com | Solid sigmaaldrich.com |

| 6-Chloropyridine-3-sulfonamide | 40741-46-6 | Not Specified | Not Specified |

Synthesis of this compound

The synthesis of pyridine sulfonamides can be achieved through various methods. A classic approach involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine to neutralize the generated HCl. wikipedia.org

For cyanopyridine sulfonamides, a typical synthetic route might involve the sulfonylation of a cyanopyridine precursor. For example, 2-cyanopyridine (B140075) can be reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which can then be converted to the sulfonamide. evitachem.com The synthesis of various substituted pyridine-based sulfonamides has been reported, often involving multi-step reactions. bohrium.comrsc.orgeurjchem.com One-pot multicomponent reactions have also been developed for the efficient synthesis of these compounds. rsc.org

Reactivity and Research Findings

Research into cyanopyridine-sulfonamide derivatives has revealed a range of interesting chemical reactivity and potential applications.

Nucleophilic Substitution: The sulfonyl chloride group is a key site for nucleophilic attack, enabling the synthesis of a diverse library of sulfonamide derivatives. evitachem.com

Reactions of the Cyano Group: The 2-cyano group on the pyridine ring has been shown to react with nucleophiles such as cysteine, leading to the formation of a thiazoline (B8809763) ring. nih.gov This reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring. nih.govresearchgate.net

Anticancer Research: Several studies have explored the potential of cyanopyridine-sulfonamide derivatives as anticancer agents. ekb.egbohrium.com For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives containing a sulfonamide moiety have demonstrated potent anticancer effects against breast cancer cell lines. bohrium.com

Enzyme Inhibition: The this compound scaffold is being investigated for its potential to inhibit various enzymes. For example, some 3-cyanopyridine-sulfonamide hybrids have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2). ekb.eg

Interactive Data Table: Research on Substituted Cyanopyridine Sulfonamides

| Derivative Class | Synthetic Approach | Key Findings |

| 2-Amino-3-cyanopyridine derivatives with sulfonamide moiety | One-pot reaction of aromatic aldehydes, a ketone with a sulfonamide group, and malononitrile (B47326). bohrium.com | Potent anticancer effects against MCF-7 breast cancer cells. bohrium.com |

| Pyridine-based N-sulfonamides | Reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org | Antiviral and antimicrobial properties. acs.org |

| Pyridines with sulfonamide moiety | Catalytic one-pot multicomponent reaction. rsc.org | High yields and short reaction times. rsc.org |

| 2-Oxopyridine and bipyridine derivatives with sulfonamide moiety | Cyclization and condensation reactions of a cyanoacetanilide derivative. arabjchem.orgresearchgate.net | Formation of various heterocyclic systems. arabjchem.orgresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O2S |

|---|---|

Molecular Weight |

183.19 g/mol |

IUPAC Name |

6-cyanopyridine-2-sulfonamide |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,(H2,8,10,11) |

InChI Key |

RMFVOMZSBVELEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Cyanopyridine 2 Sulfonamide and Its Structural Congeners

Strategic Formation of the 6-Cyanopyridine Core

The formation of the central 6-cyanopyridine ring is a critical step in the synthesis of the target compound. Methodologies for this transformation range from building the ring from acyclic precursors to modifying an existing pyridine (B92270) system.

Multicomponent Reaction Protocols for Cyanopyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules like cyanopyridines in a single step from three or more starting materials. preprints.orgnih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. preprints.orgnih.gov For the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, a four-component reaction between a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate has been developed. scielo.br This method can be effectively catalyzed by copper nanoparticles on charcoal, providing good to excellent yields of the desired pyridine products. scielo.br

Another example involves the condensation of hydroxyacetophenones (immobilized on a solid support), various aldehydes, and malononitrile in the presence of ammonium acetate to yield 3-cyano-6-(2-hydroxyphenyl)pyridines. scribd.com This solid-phase approach can lead to higher chemical yields compared to solution-phase methods and is well-suited for creating libraries of related compounds. scribd.com The general reaction scheme for the synthesis of cyanopyridine derivatives via MCRs often involves the initial formation of α,β-unsaturated carbonyl compounds (chalcones) which then react with a cyanide source. cbijournal.com

| Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Ketone, Aldehyde, Malononitrile, Ammonium Acetate | Copper Nanoparticles on Charcoal | 2-Amino-3-cyanopyridines | Efficient, Recyclable Catalyst scielo.br |

| Hydroxyacetophenone (on resin), Aldehyde, Malononitrile, Ammonium Acetate | Solid-Phase Synthesis, 1,4-Dioxane, 80°C | 3-Cyano-6-(2-hydroxyphenyl)pyridines | High Yields, Suitable for Library Synthesis scribd.com |

Synthesis from Precursor Halogenated Pyridines and Pyridinethiols

A common and direct route to cyanopyridines involves the substitution of a halogen atom on a pre-formed pyridine ring with a cyanide group. wikipedia.org This cyanation reaction is frequently performed on 2-halopyridines, such as 2-chloro- or 2-bromopyridines. google.comgoogle.com Traditional methods often utilize metal cyanides, like cuprous cyanide, in polar solvents at elevated temperatures. google.comgoogle.com However, these processes can have drawbacks, including the use of heavy metals and harsh reaction conditions. google.comgoogle.com

More recent developments have focused on palladium-catalyzed cyanations of aryl halides, which can proceed under milder conditions. wikipedia.orggoogle.com These reactions can use potassium cyanide or its less toxic alternative, zinc cyanide, as the cyanide source. wikipedia.org The reaction of 2-fluoro- or 2-chloropyridine derivatives with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent like dimethylsulfoxide (DMSO) is an effective method for producing 2-cyanopyridine (B140075) compounds. google.com

| Starting Material | Cyanide Source | Catalyst/Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-Bromo-3-chloro-5-trifluoromethylpyridine | Cuprous Cyanide | Dimethylformamide | 120°C | 2-Cyano-3-chloro-5-trifluoromethylpyridine google.com |

| 2-Fluoro-3,6-dichloropyridine | Sodium Cyanide | Dimethylsulfoxide | 67°C | 2-Cyano-3,6-dichloropyridine google.com |

| Aryl Halides | Potassium Ferrocyanide | Ligand-free Palladium | Not specified | Cyanopyridines google.com |

Pyridinethiols also serve as valuable precursors for cyanopyridines. The synthesis of 3-cyanopyridine-2-thiones has been achieved through methods such as the reaction of β-keto nitriles with sulfur or the condensation of chalcones with cyanothioacetamide. researchgate.net These pyridinethiones can then be further functionalized. For instance, they can be converted to their corresponding disulfides, which can then be used in subsequent reactions. researchgate.net

Targeted Installation and Chemical Transformation of the Sulfonamide Moiety

Once the 6-cyanopyridine core is established, the next critical phase is the introduction and manipulation of the sulfonamide group. This functional group is a key feature of many biologically active molecules.

Amidation Reactions Utilizing Sulfonyl Halides (e.g., Sulfonyl Fluorides, Sulfonyl Chlorides) with Primary Amine Nucleophiles

The most conventional method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netnih.govcbijournal.com This reaction is widely used due to the high reactivity of sulfonyl chlorides. nih.gov However, this high reactivity can also be a limitation, leading to poor selectivity in the presence of multiple nucleophiles and instability of the sulfonyl chloride itself. nih.govtheballlab.com

Sulfonyl fluorides have emerged as a more stable alternative to sulfonyl chlorides. nih.govtheballlab.com While more stable, they are also less reactive, often requiring harsher conditions or specific activation to react with amines. nih.govacs.org A method utilizing calcium triflimide [Ca(NTf₂)₂] as a Lewis acid has been developed to activate sulfonyl fluorides for nucleophilic addition with a wide range of amines, allowing the formation of sulfonamides in good to excellent yields under milder conditions. nih.govtheballlab.comacs.org

| Sulfonyl Halide | Advantages | Disadvantages | Activation Methods |

|---|---|---|---|

| Sulfonyl Chlorides | High reactivity | Instability, poor selectivity, harsh formation conditions nih.govnih.govtheballlab.com | Often just requires a base (e.g., pyridine, triethylamine) cbijournal.com |

| Sulfonyl Fluorides | Higher stability, resistant to hydrolysis and reduction nih.govtheballlab.com | Lower reactivity | Strong base, excess amine, heat, Lewis acid catalysis (e.g., Ca(NTf₂)₂) nih.govtheballlab.comacs.org |

Sulfur Dioxide Insertion Strategies for Sulfonamide Linkage Formation

Innovative methods that avoid the pre-synthesis of sulfonyl halides involve the direct insertion of sulfur dioxide (SO₂) or a surrogate. thieme-connect.comresearchgate.net The use of stable, solid SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has made these reactions more practical and safer than using gaseous SO₂. thieme-connect.comresearchgate.netnih.gov

One approach involves a one-pot synthesis where an organometallic reagent (like a Grignard or organolithium reagent) reacts with DABSO to form a sulfinate intermediate. This intermediate is then treated with an amine under oxidative conditions (e.g., with sodium hypochlorite) to yield the sulfonamide. nih.gov This method is versatile and tolerates a variety of functional groups. nih.gov Another strategy involves the light-mediated generation of sulfamoyl radicals from SO₂ or DABSO and N-aminopyridinium salts, which can then be trapped by alkenes to form sulfonamides in a three-component reaction. researchgate.net

Catalytic Methods in Sulfonamide Synthesis

Transition-metal catalysis has significantly advanced the synthesis of sulfonamides, offering milder conditions and broader substrate scope. Palladium-catalyzed cross-coupling reactions are prominent in this area. For example, arylboronic acids can be coupled with an SO₂ source and an amine in the presence of a copper catalyst to form sulfonamides. acs.org Another palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids to generate sulfonyl chlorides in situ, which are then reacted with amines to give the final sulfonamide products. nih.gov

Nickel-catalyzed methods have also been developed for the C-N coupling of (hetero)aryl chlorides with sulfonamides, often using mild organic amines as bases and proceeding via photochemical pathways. acs.orgprinceton.edu Furthermore, transition-metal-catalyzed C-H sulfonamidation allows for the direct conversion of C-H bonds in (hetero)aromatic compounds to C-N bonds using sulfonyl azides as the nitrogen source, releasing non-toxic nitrogen gas as the only byproduct. researchgate.netnih.gov

| Catalyst System | Starting Materials | Key Features | References |

|---|---|---|---|

| Palladium | Arylboronic acids, SO₂, Amine | Convergent synthesis, functional group tolerance. | nih.govacs.org |

| Nickel/Photocatalyst | (Hetero)aryl halides, Sulfonamide | Uses mild bases, proceeds under visible light. | acs.orgprinceton.edu |

| Rhodium, Cobalt, Iridium | (Hetero)arenes, Sulfonyl azides | Direct C-H functionalization, high atom economy. | researchgate.netnih.govresearchgate.net |

| Copper/Photocatalyst | Aryl radical precursors, SO₂, Amines | Synergistic catalysis, proceeds at room temperature. | acs.org |

Regioselective Functionalization and Scaffold Diversification Strategies.

The pyridine ring is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at various positions is crucial for the development of new therapeutic agents. For derivatives of 6-cyanopyridine-2-sulfonamide, regioselective functionalization allows for the exploration of the chemical space around this core structure, enabling the fine-tuning of its biological activity. Scaffold diversification, on the other hand, involves more significant structural modifications to create novel molecular frameworks. This section will delve into advanced synthetic methodologies that have been employed for these purposes, with a focus on cross-coupling reactions and transformations of the versatile nitrile group.

Cross-Coupling Reaction Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of pyridine rings. These reactions typically involve the coupling of a halo- or pseudohalo-pyridine with a suitable coupling partner in the presence of a metal catalyst, most commonly palladium. The sulfonamide group at the 2-position and the cyano group at the 6-position can influence the reactivity of the pyridine ring, making the choice of reaction conditions critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for the formation of biaryl and heteroaryl-aryl structures. For precursors to this compound, such as 6-chloropyridine-2-sulfonamide, the Suzuki-Miyaura coupling can be used to introduce a variety of aryl and heteroaryl substituents at the 6-position. The choice of catalyst, ligand, and base is crucial to overcome the potential for catalyst inhibition by the pyridine nitrogen and the sulfonamide group.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is particularly useful for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile, a close structural analog of the precursor to this compound, demonstrated the feasibility of this transformation. The reaction of the bromocyanopyridine with various terminal alkynes in the presence of a palladium catalyst and a copper(I) iodide co-catalyst afforded the corresponding 6-alkynyl-2-cyanopyridines in good to excellent yields. soton.ac.uk This methodology provides a viable route to a diverse range of 6-alkynylpyridine-2-sulfonamide derivatives.

| Entry | Alkyne Coupling Partner | Catalyst System | Solvent | Base | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | 93 |

| 2 | 1-Heptyne | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | 85 |

| 3 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | 90 |

| 4 | 4-Ethynyltoluene | Pd(PPh₃)₄ / CuI | THF/Et₃N | Et₃N | 90 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at a halogenated position of the pyridine ring. For a 6-halopyridine-2-sulfonamide precursor, the Buchwald-Hartwig amination can be employed to synthesize a library of 6-aminopyridine-2-sulfonamide derivatives. The choice of a suitable phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency.

Selective Transformations of the Pyridine Nitrile Group.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, providing a powerful avenue for scaffold diversification of this compound. These transformations can significantly alter the electronic and steric properties of the molecule, leading to new structural congeners with potentially different biological activities.

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to afford either a carboxylic acid or an amide. Mild acidic hydrolysis often yields the corresponding amide, 6-carbamoylpyridine-2-sulfonamide, while more forcing acidic or basic conditions lead to the formation of the carboxylic acid, 6-carboxypyridine-2-sulfonamide. A continuous process for the hydrolysis of various cyanopyridines in the presence of a base has been described, suggesting that this transformation is applicable to substituted cyanopyridines. google.com

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a cobalt catalyst can be employed. This transformation leads to the formation of 6-(aminomethyl)pyridine-2-sulfonamide, introducing a basic and flexible side chain.

Conversion to Tetrazoles: The [2+3] cycloaddition reaction of the nitrile group with an azide source, typically sodium azide, provides a route to 5-substituted tetrazoles. This transformation introduces a bioisostere of a carboxylic acid, which can have a significant impact on the pharmacological properties of the molecule. The reaction is often catalyzed by a Lewis acid, such as zinc chloride or an organotin compound.

| Transformation | Product Functional Group | Reagents and Conditions |

| Hydrolysis | Carboxamide | H₂SO₄ (conc.), heat |

| Hydrolysis | Carboxylic Acid | NaOH (aq.), heat, then H₃O⁺ |

| Reduction | Primary Amine | H₂, Raney Ni, NH₃/EtOH |

| Cycloaddition | 1H-Tetrazole | NaN₃, NH₄Cl, DMF, heat |

Mechanistic Organic Chemistry and Reaction Kinetics of 6 Cyanopyridine 2 Sulfonamide Transformations

Elucidation of Nucleophilic Substitution Mechanisms at the Sulfonyl Center and Pyridine (B92270) Ring

The chemical structure of 6-Cyanopyridine-2-sulfonamide features two primary sites susceptible to nucleophilic attack: the sulfur atom of the sulfonyl center and the carbon atoms of the pyridine ring. The reactivity of these sites is governed by the electronic properties of the molecule.

Pyridine Ring Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two strong electron-withdrawing groups: the cyano group at position 6 and the sulfonamide group at position 2. These groups further decrease the electron density of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq Nucleophilic attack is strongly favored at the electron-deficient positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iq Given that positions 2 and 6 are already substituted, position 4 is a prime target for nucleophilic attack. The reaction mechanism would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, with the negative charge delocalized onto the electronegative nitrogen atom and the electron-withdrawing substituents.

Sulfonyl Center Reactivity: The sulfur atom of the sulfonamide group is highly electrophilic due to the attachment of two oxygen atoms and a nitrogen atom. This makes it a viable center for nucleophilic substitution. A nucleophile can attack the sulfur atom, potentially leading to the cleavage of either the sulfur-carbon (S-C) bond, displacing the cyanopyridine ring, or the sulfur-nitrogen (S-N) bond. The specific pathway and the nature of the leaving group would depend on the reaction conditions and the nucleophile employed. Nucleophilic substitution reactions at sulfonyl centers can proceed through various competitive mechanisms, and the prevalence of a particular path is dependent on the substrate's structure and the nature of the attacking nucleophile. rsc.org

A general representation of these nucleophilic substitution mechanisms is outlined below:

| Reaction Site | Mechanism Type | Description |

| Pyridine Ring (C4) | SNAr | Addition of a nucleophile to the ring forms a resonance-stabilized Meisenheimer intermediate, followed by the elimination of a leaving group (if present at that position). |

| Sulfonyl Center (S) | SN2-like | A direct displacement reaction where the nucleophile attacks the sulfur atom, leading to the cleavage of the S-C or S-N bond. |

Investigation of Electrophilic Reactivity Profiles and Oxidation Pathways

Electrophilic Reactivity: The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution. This low reactivity is a consequence of the nitrogen heteroatom and the two potent electron-withdrawing groups, which reduce the ring's electron density and destabilize the cationic intermediate (σ-complex) formed during electrophilic attack. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making reactions such as nitration or halogenation exceptionally difficult and requiring harsh conditions. uoanbar.edu.iq

Oxidation Pathways: While the pyridine ring is resistant to electrophilic attack, the molecule can undergo oxidative transformations. The oxidation of sulfonamides containing a six-membered heterocyclic moiety has been studied, revealing specific pathways that are likely applicable to this compound. nsf.gov An initial oxidative attack can occur at the aniline-type nitrogen of the sulfonamide group. This can initiate a single electron transfer, resulting in a radical cation. nsf.gov From this intermediate, two primary degradation pathways are proposed:

SO₂ Extrusion: The radical cation can induce the cleavage of the C-S bond, leading to the extrusion of sulfur dioxide (SO₂) and the formation of a new product by coupling of the remaining fragments. nsf.gov

Hydroxylation: The initial oxidative attack can lead to the hydroxylation of the pyridine ring, forming hydroxylated derivatives. nsf.gov

Density functional theory (DFT) calculations performed on similar sulfonamides have supported the feasibility of SO₂ extrusion initiated by an oxidative single electron transfer from the aniline (B41778) moiety. nsf.gov

Detailed Kinetic Studies of Key Synthetic and Degradative Processes

Kinetic studies are crucial for understanding the rates and mechanisms of both the formation and breakdown of this compound. While specific kinetic data for this exact compound are not extensively published, valuable insights can be drawn from studies on structurally similar sulfonamides.

The degradation of sulfonamides in environmental or laboratory settings, particularly through advanced oxidation processes like photocatalysis, has been shown to follow pseudo-first-order kinetics. mdpi.comresearchgate.net For instance, the photocatalytic degradation of sulfadiazine (B1682646) (SDZ) and sulfamethoxazole (B1682508) (SMX) in the presence of a TiO₂ catalyst under UVa irradiation demonstrates a linear relationship for the function ln(C₀/C) = f(t), which is characteristic of a first-order reaction. mdpi.com

The table below presents comparative kinetic data for the photocatalytic degradation of related sulfonamide compounds.

| Compound | Initial Concentration (mmol/L) | Process | Apparent Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Reference |

| Sulfadiazine (SDZ) | 0.05 | TiO₂/UVa | 0.0245 | 28.3 | mdpi.com |

| Sulfamethoxazole (SMX) | 0.05 | TiO₂/UVa | 0.0193 | 35.9 | mdpi.com |

This interactive table provides kinetic parameters for the degradation of related sulfonamides, suggesting that the degradation of this compound would likely follow similar pseudo-first-order kinetics.

Furthermore, kinetic studies on the oxidation of sulfonamides by strong oxidants like ferrate(VI) have determined species-specific rate constants that vary with pH. nsf.gov Such detailed kinetic analyses allow for the prediction of degradation rates under various conditions and provide evidence for the proposed reaction mechanisms, such as identifying the rate-determining step. nih.gov

Analysis of Cooperative Vinylogous Anomeric-Based Oxidation Mechanisms and Related Pathways

A significant synthetic route for producing pyridine derivatives bearing sulfonamide moieties involves a multi-component reaction that proceeds via a "cooperative vinylogous anomeric-based oxidation" (CVABO) mechanism. rsc.orgrsc.org This methodology allows for the efficient synthesis of complex molecules in a single step from simpler precursors. rsc.org

The reaction typically involves an aryl aldehyde, malononitrile (B47326), an acetyl-substituted sulfonamide (such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide), and an ammonium (B1175870) source like ammonium acetate, often in the presence of a catalyst. rsc.org

A plausible mechanism for this transformation has been proposed: rsc.org

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aryl aldehyde and malononitrile to form a dicyanostyrene intermediate (A).

Enamine Formation: Concurrently, the acetyl-sulfonamide reacts with ammonia (B1221849) (generated in situ from ammonium acetate) to form an enamine intermediate (B).

Michael Addition: The enamine (B) acts as a nucleophile in a Michael addition to the Knoevenagel intermediate (A).

Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization and subsequent tautomerization.

Oxidation: The final step is an oxidation of the dihydropyridine (B1217469) intermediate to the aromatic pyridine ring. This oxidative aromatization is facilitated by a cooperative vinylogous anomeric effect, which involves stereoelectronic interactions that stabilize the transition state and accelerate the reaction. rsc.orgrsc.org

The yields for the synthesis of various sulfonamide-containing pyridines via this mechanism are generally high, as shown in the table below.

| Aldehyde Substituent | Ketone Moiety | Yield (%) | Reference |

| Phenyl | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | 96 | rsc.org |

| 4-Tolyl | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | 95 | rsc.org |

| 4-Methoxyphenyl | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | 92 | rsc.org |

| 4-Chlorophenyl | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | 94 | rsc.org |

This interactive table showcases the high efficiency of the CVABO mechanism for synthesizing pyridine sulfonamides from various substituted aldehydes.

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. researchgate.net These theoretical studies can provide critical insights into the structures and energies of transient species, such as reaction intermediates and transition states, which are often difficult to observe experimentally.

Computational probing for this compound transformations could include:

Nucleophilic Substitution: Modeling the approach of a nucleophile to the pyridine ring or the sulfonyl center to calculate the activation barriers for SNAr and SN2-like pathways, respectively. This can help predict the regioselectivity and relative rates of reaction at different sites.

Oxidation Pathways: Calculating the structure of the radical cation intermediate and mapping the potential energy surface for the subsequent SO₂ extrusion or hydroxylation steps. This can elucidate the electronic factors that favor one pathway over another. nsf.gov

CVABO Synthesis: Simulating the multi-step CVABO mechanism to analyze the geometry of the cyclization transition state and to quantify the stabilizing influence of the proposed vinylogous anomeric effect.

The correlation between computational results and experimental observations, such as kinetic data and product distributions, provides a comprehensive understanding of the reaction mechanism at a molecular level. researchgate.net

Computational and Theoretical Chemical Investigations of 6 Cyanopyridine 2 Sulfonamide

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches offer a detailed picture of the molecule's stability, reactivity, and electrostatic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For sulfonamides and related pyridine (B92270) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional structure (optimal conformation). researchgate.netresearchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The geometry of the sulfonamide group (-SO₂NH₂) is of particular interest, as its parameters are crucial for biological activity. nih.gov Theoretical calculations for various aromatic sulfonamides have shown that the geometric parameters of this group are relatively consistent across different molecules, with bond lengths and angles aligning well with experimental data from X-ray crystallography. nih.gov For 6-Cyanopyridine-2-sulfonamide, DFT would be used to assess the planarity of the pyridine ring and the orientation of the cyano and sulfonamide substituents. The planarity of the aromatic system is critical as it influences molecular stacking interactions and receptor binding.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| S=O | 1.43 - 1.45 | |

| S-N | 1.63 - 1.67 | |

| S-C (aromatic) | 1.76 - 1.79 | |

| O=S=O | 118 - 121 | |

| O=S=N | 105 - 108 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net In a typical MEP map, red areas indicate negative potential (electron-rich regions), often associated with lone pairs on electronegative atoms like oxygen and nitrogen, while blue areas represent positive potential (electron-poor regions), usually found around hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group, the nitrogen of the pyridine ring, and the nitrogen of the cyano group, highlighting these as potential hydrogen bond acceptor sites. Positive potential would be expected around the amine hydrogens of the sulfonamide group, indicating their role as hydrogen bond donors. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. For sulfonamide derivatives, the HOMO is often localized on the aromatic ring and the sulfonamide group, while the LUMO is typically distributed over the aromatic system. mdpi.com

Table 2: Calculated FMO Properties for a Representative Aromatic Sulfonamide Note: This table provides example values based on DFT calculations for related sulfonamides. researchgate.net

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.24 |

| LUMO Energy | -2.90 |

| HOMO-LUMO Gap | 3.34 |

| Ionization Potential | 6.24 |

| Electron Affinity | 2.90 |

| Electronegativity | 4.57 |

Molecular Modeling and Advanced Simulation Methodologies

Molecular modeling techniques are essential for predicting how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. These methods are pivotal in modern drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com It helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score in kcal/mol. imist.ma Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrase, and docking studies frequently show the sulfonamide group chelating a zinc ion in the active site. bohrium.commdpi.com The nitrogen atom of the sulfonamide group and one of the oxygen atoms often form key hydrogen bonds with amino acid residues in the active site. mdpi.com For this compound, docking studies against relevant targets would explore how the pyridine ring, cyano group, and sulfonamide moiety contribute to binding affinity through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.commdpi.com

In Silico Prediction and Analysis of Key Molecular Descriptors

In silico methods are used to predict physicochemical properties and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. nih.gov These predictions are crucial for early-stage drug discovery to identify compounds with favorable drug-like properties. Key molecular descriptors include lipophilicity (miLogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. researchgate.net These properties are often evaluated against criteria such as Lipinski's Rule of Five to assess the potential oral bioavailability of a compound. nih.gov For this compound, these descriptors can be readily calculated to predict its potential as a drug candidate.

Table 3: Predicted Molecular Descriptors for this compound Note: These values are calculated using standard computational algorithms.

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C₆H₅N₃O₂S | |

| Molecular Weight | 183.19 g/mol | ≤ 500 |

| miLogP (Lipophilicity) | -0.25 | ≤ 5 |

| Topological Polar Surface Area (TPSA) | 99.1 Ų | ≤ 140 Ų |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 |

| Hydrogen Bond Acceptors | 5 (from N, O, CN) | ≤ 10 |

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are fundamental descriptors in medicinal chemistry for evaluating the druglikeness of a molecule, particularly its potential for membrane permeability and bioavailability.

The TPSA is calculated as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule. This metric is a good predictor of a drug's ability to cross biological membranes. For this compound, the predicted TPSA is 109 Ų. Molecules with a TPSA greater than 140 Ų are generally considered to have poor cell membrane permeability.

Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), measures a compound's solubility in fatty or non-polar environments versus aqueous or polar environments. This property is crucial for a drug's ability to pass through lipid bilayers of cell membranes. The computationally predicted LogP value (XLogP3) for this compound is 0.8, indicating a relatively balanced solubility profile.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 109 Ų |

| Lipophilicity (XLogP3) | 0.8 |

Hydrogen Bonding Capabilities (Hydrogen Bond Acceptors and Donors)

The capacity of a molecule to form hydrogen bonds is a key determinant of its solubility in water and its ability to bind to target proteins. This is quantified by counting the number of hydrogen bond donors and acceptors within the molecule.

A hydrogen bond donor is a hydrogen atom attached to an electronegative atom (like nitrogen or oxygen), while a hydrogen bond acceptor is an electronegative atom with a lone pair of electrons. In the structure of this compound, the sulfonamide group (-SO₂NH₂) provides the primary sites for these interactions. The molecule has one hydrogen bond donor, which is the hydrogen atom of the amide group. It possesses four hydrogen bond acceptors: the two oxygen atoms of the sulfonyl group, the nitrogen atom of the pyridine ring, and the nitrogen atom of the cyano group.

| Hydrogen Bonding Capability | Count |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Rotatable Bond Counts for Conformational Flexibility Assessment

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A molecule with high flexibility can adopt various shapes, which can influence its binding to a biological target but may also come with an entropic penalty upon binding. Generally, compounds with ten or fewer rotatable bonds are considered more likely to have good oral bioavailability.

This compound is a relatively rigid molecule. The count of rotatable bonds—defined as any single bond, not in a ring, bound to a non-hydrogen atom—is a key indicator of this rigidity. For this compound, there is only one rotatable bond, which is the bond connecting the sulfonyl group to the pyridine ring. This low number suggests limited conformational flexibility, which can be advantageous for binding specificity and can contribute to favorable pharmacokinetic properties.

| Parameter | Value |

| Rotatable Bond Count | 1 |

Advanced Spectroscopic and Analytical Characterization Methodologies in 6 Cyanopyridine 2 Sulfonamide Research

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups (e.g., Sulfonyl, Cyano, Pyridine (B92270) Ring)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Cyanopyridine-2-sulfonamide is expected to show characteristic absorption bands for the sulfonyl, cyano, and pyridine ring functional groups.

The key vibrational modes and their expected frequencies are:

Sulfonyl Group (SO₂): This group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹.

Cyano Group (C≡N): A sharp, medium-intensity absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond is expected in the region of 2240-2220 cm⁻¹. researchgate.net

Pyridine Ring: The aromatic pyridine ring will display several characteristic absorption bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. nih.gov

N-H Stretching: The sulfonamide N-H group will show a stretching vibration, typically in the range of 3350-3250 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |

| Cyano (C≡N) | Stretch | 2240 - 2220 | Medium, Sharp |

| Pyridine Ring | C-H Stretch | > 3000 | Medium |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 | Medium to Strong |

| Sulfonamide (N-H) | Stretch | 3350 - 3250 | Medium |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₆H₅N₃O₂S), the molecular weight is 183.19 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be observed at an m/z corresponding to this mass.

The fragmentation of sulfonamides under mass spectrometric conditions often involves the cleavage of the C-S and S-N bonds. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. This would result in a significant fragment ion peak. Further fragmentation of the pyridine and cyano-containing fragments would provide additional structural information.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Description |

| 183 | [C₆H₅N₃O₂S]⁺ | Molecular Ion |

| 119 | [C₆H₅N₃]⁺ | Loss of SO₂ |

| 104 | [C₆H₄N₂]⁺ | Loss of SO₂NH |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Synthetic Protocols

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. In the context of this compound research, HPLC is essential for assessing the purity of synthetic batches and for monitoring the progress of reactions.

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a small amount of acid like formic or acetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). nih.govmdpi.comresearchgate.net The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak with a consistent retention time under defined chromatographic conditions.

Typical HPLC Parameters for Purity Assessment:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This is a crucial step in the characterization of a newly synthesized compound to confirm its empirical formula. For this compound, the molecular formula is C₆H₅N₃O₂S.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) from an elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin, to validate the empirical formula. nus.edu.sgthermofisher.com

Theoretical Elemental Composition of this compound (C₆H₅N₃O₂S):

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 39.34 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.76 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 22.94 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 17.47 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 17.50 |

| Total | 183.21 | 100.00 |

Exploration of 6 Cyanopyridine 2 Sulfonamide Derivatives in Biochemical Systems: Mechanistic and Interaction Focused Studies

Development of Chemical Probes for Biological Target Identification and Covalent Modification Studies.

The strategic design of chemical probes is a cornerstone of chemical biology, enabling the identification of molecular targets and the elucidation of biological pathways. Derivatives of 6-cyanopyridine-2-sulfonamide are emerging as a versatile scaffold for the development of such probes, primarily due to the inherent reactivity of the cyanopyridine moiety, which can be leveraged for covalent modification of protein targets.

The core principle behind using these derivatives as chemical probes lies in activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzyme classes in complex biological systems. A typical activity-based probe consists of a reactive group, a linker, and a reporter tag (such as a fluorophore or biotin). The reactive group, or "warhead," is designed to form a covalent bond with a specific amino acid residue within the active site of a target protein.

In the context of this compound, the cyano group can serve as an electrophilic warhead. Inspired by the reactivity of similar motifs, 2-cyanopyridine (B140075) derivatives have been shown to react efficiently with nucleophilic residues like cysteine under mild, aqueous conditions. This reactivity can be modulated by the electronic properties of the pyridine (B92270) ring; electron-withdrawing groups tend to enhance the reactivity of the cyano group, making it a more effective electrophile for covalent bond formation.

The development of chemical probes from the this compound scaffold involves the synthesis of derivatives that incorporate a reporter tag, often via a linker attached to a non-essential position on the molecule. The sulfonamide portion of the molecule can be a convenient attachment point for such modifications without significantly altering the core reactivity of the cyanopyridine.

Once a tagged probe is synthesized, it can be incubated with cell lysates or in live cells to allow for covalent labeling of its protein targets. Following labeling, the reporter tag is used for the detection and identification of the target proteins. For instance, a biotin-tagged probe allows for the affinity purification of the probe-protein conjugate, which can then be identified using mass spectrometry-based proteomics.

The table below outlines a conceptual framework for the design of this compound-based chemical probes and their application in target identification.

| Probe Component | Function | Example Modification on this compound |

| Recognition Element | Provides binding affinity and selectivity for the target protein. | The core this compound scaffold. |

| Reactive Group (Warhead) | Forms a covalent bond with a nucleophilic residue on the target protein. | The cyano group at the 6-position of the pyridine ring. |

| Linker | Spatially separates the reporter tag from the core scaffold to minimize steric hindrance. | An alkyl or polyethylene (B3416737) glycol (PEG) chain attached to the sulfonamide nitrogen. |

| Reporter Tag | Enables detection and identification of the labeled protein. | Biotin for affinity purification or a fluorophore (e.g., fluorescein) for imaging. |

Detailed mechanistic studies would involve confirming the site of covalent modification on the target protein, typically through techniques like mass spectrometry to identify the specific amino acid residue that has been modified. Furthermore, the development of a corresponding "inactive" control probe is crucial for validating that the observed biological effects are due to the specific covalent interaction with the intended target. chemicalprobes.org An inactive control might be a structurally similar molecule where the reactive cyano group has been replaced with a non-reactive functional group.

The research findings on the synthesis of related cyanopyridine derivatives containing a sulfonamide linkage, often for antimicrobial or anticancer applications, provide a solid foundation for the chemical synthesis of these proposed probes. researchgate.net For example, the synthesis often involves the reaction of chalcones with malononitrile (B47326) in the presence of a sulfonamide-containing reactant. researchgate.net These synthetic routes can be adapted to incorporate the necessary linkers and reporter tags for chemical probe development.

Future Research Directions and Emerging Paradigms for 6 Cyanopyridine 2 Sulfonamide

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex molecules like 6-Cyanopyridine-2-sulfonamide is increasingly scrutinized through the lens of green chemistry. Future research must prioritize the development of synthetic pathways that are not only efficient but also environmentally benign and atom-economical.

Current research in sulfonamide synthesis provides a roadmap for this transition. A promising eco-friendly strategy involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides, which can then react with amines to form sulfonamides. rsc.org This process is notable for its use of sustainable solvents like water and ethanol (B145695) and a simple, solvent-free workup, highlighting a potential green approach for sulfonamide synthesis. rsc.org Another innovative approach involves the formal insertion of SO₂ into the C-N bond of primary amines, which enables the direct synthesis of primary sulfonamides without preactivation steps. nih.gov

Furthermore, the principles of atom economy can be advanced through methods like paired electrolysis, where both anodic and cathodic processes are productively merged. acs.orgacs.org This technique is more energy-efficient and can be applied to radical cross-coupling reactions, potentially streamlining the synthesis of precursors or analogs of this compound. acs.orgacs.org Research into one-pot reactions, which reduce waste and improve efficiency by combining multiple steps, also presents a valuable avenue for synthesizing cyanopyridine derivatives. rsc.orgresearchgate.net

Future efforts should focus on adapting these sustainable and atom-economical principles specifically to the this compound backbone. This includes exploring novel catalytic systems, minimizing the use of hazardous reagents, and designing syntheses that maximize the incorporation of all starting materials into the final product.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Oxidative Chlorination | Uses NaDCC·2H₂O as an oxidant; employs sustainable solvents (water, EtOH); simple filtration workup. rsc.org | Greener synthesis of the sulfonamide moiety from a corresponding thiol precursor. |

| SO₂ Insertion | Direct insertion of SO₂ into C-N bonds of primary amines without preactivation. nih.gov | Novel and direct route to the sulfonamide functional group on the pyridine (B92270) ring. |

| Paired Electrolysis | Merges anodic and cathodic processes for higher energy and atom economy in cross-coupling reactions. acs.orgacs.org | Efficient synthesis of complex precursors or for late-stage functionalization of the scaffold. |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure, reducing waste and improving efficiency. rsc.orgresearchgate.net | Streamlined assembly of the substituted cyanopyridine core. |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Property Prediction

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are foundational ML approaches. researchgate.netresearchgate.net These models can establish correlations between the chemical structures of sulfonamide derivatives and their thermodynamic properties or biological activities. researchgate.net For instance, ML models such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) have been trained to identify novel sulfonamide-like molecules with high prediction accuracy. researchgate.net

The future integration of AI in this field will involve creating sophisticated models trained on large datasets of sulfonamides and pyridines to guide the synthesis of next-generation compounds based on the this compound scaffold. nih.govfrontiersin.org

| AI/ML Application | Methodology | Objective for this compound Research |

| Property Prediction | QSAR/QSPR models, Random Forest, ANN, SVM. researchgate.netresearchgate.net | Predict thermodynamic properties, biological activity, and ADME/T profiles of new analogs. |

| De Novo Design | Generative models, Deep Reinforcement Learning. slideshare.net | Generate novel molecules with optimized properties based on the core scaffold. |

| Virtual Screening | ML-enhanced high-throughput virtual screening. frontiersin.org | Identify promising hit compounds from large chemical databases for a specific biological target. |

| Data Augmentation | Generative Adversarial Networks (GANs). nih.gov | Expand limited datasets to improve the performance of predictive models. |

Advanced Mechanistic Investigations of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. For a multifunctional compound like this compound, whose synthesis can involve complex multi-component reactions, advanced mechanistic studies are essential for future progress.

Modern synthetic chemistry offers numerous examples of such investigations. For the synthesis of related pyridine sulfonamides, plausible mechanisms involving intermediates like Knoevenagel and enamine species have been proposed. rsc.org In more advanced electrochemical syntheses, mechanistic studies employing cyclic voltammetry and radical clock experiments have been crucial in confirming the involvement of specific reactive intermediates, such as freely diffusing alkyl radicals. acs.orgacs.org Similarly, mechanistic studies for SO₂ insertion reactions support the involvement of an isodiazene radical chain mechanism. nih.gov

Future research on this compound should employ a combination of experimental and computational techniques to elucidate the precise pathways of its formation. This includes:

Computational Modeling: Using Density Functional Theory (DFT) to calculate transition state energies and map out reaction energy landscapes.

In-situ Spectroscopy: Employing techniques like NMR and IR spectroscopy to monitor reactions in real-time and identify transient intermediates.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders and rate-determining steps.

Isotopic Labeling: Using isotopically labeled reagents to trace the path of atoms throughout the reaction sequence.

These advanced investigations will not only lead to more efficient and robust synthetic protocols but also enable the rational design of new reactions for modifying the this compound scaffold.

Exploration of Novel Biochemical Interaction Modalities and Target Validation

While the sulfonamide functional group is well-known for targeting enzymes like dihydropteroate (B1496061) synthetase and carbonic anhydrases, the full range of biological targets for this compound remains to be explored. semanticscholar.org Future research should focus on identifying novel biochemical interactions and rigorously validating these new targets to unlock new therapeutic applications.

Initial studies have pointed to potential anticancer activity through the inhibition of topoisomerase enzymes and possible antimicrobial applications for related cyanopyridine sulfonamides. evitachem.com The exploration of new targets can be significantly accelerated by modern chemical biology and proteomic techniques. Methods such as thermal proteome profiling and activity-based protein profiling can identify direct protein targets of a compound within a complex cellular environment. Computationally, molecular docking can be used to screen libraries of proteins and predict potential binding interactions, as has been done for other novel sulfonamide derivatives. nih.govnih.gov

Once a potential new target is identified, it must undergo rigorous validation. Target validation is the process of demonstrating that modulating the target protein will have the desired therapeutic effect. nih.gov This involves two complementary approaches:

Genetic Validation: Using techniques like CRISPR-Cas9 or RNAi to alter the expression or function of the target gene and observe the resulting phenotype. nih.gov

Chemical Validation: Using a potent and selective small-molecule inhibitor (a chemical probe) of the target to replicate the genetic phenotype and establish a clear link between target engagement and cellular response. nih.gov

Defining a Target Product Profile (TPP) early in the process is crucial for guiding these validation efforts. nih.gov The TPP outlines the ideal characteristics of a new drug, such as efficacy, safety, and route of administration, which helps in assessing the suitability of the biochemical target. nih.gov By systematically exploring new interaction modalities and applying rigorous validation standards, the therapeutic potential of the this compound scaffold can be fully realized.

| Approach | Description | Relevance to Target Validation |

| Genetic Validation | Modifying a target gene's expression or function (e.g., via CRISPR-Cas9). nih.gov | Provides evidence that the target is critical for the disease process. |

| Chemical Validation | Using a selective small molecule to modulate the target's function. nih.gov | Confirms that pharmacological inhibition of the target can produce a therapeutic effect. |

| Target Product Profile (TPP) | Pre-defined criteria for an ideal drug, including efficacy, safety, and administration. nih.gov | Guides the selection and prioritization of biochemical targets to ensure they meet clinical needs. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Cyanopyridine-2-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of pyridine derivatives. For example, a solid-support reaction using marine sponge/nano-CuO as a catalyst under mild conditions (avoiding strong bases) can yield sulfonamides efficiently. Reaction parameters like temperature (optimized at 60–80°C), solvent polarity (e.g., methanol or acetonitrile), and catalyst loading (5–10 mol%) critically affect purity and yield. Characterization via H NMR (400 MHz) and IR spectroscopy is essential to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC (C18 columns, 0.1% formic acid mobile phase) for purity assessment. IR spectroscopy identifies sulfonamide S=O stretches (~1350–1300 cm), while H NMR reveals pyridine ring protons (δ 8.5–9.0 ppm) and sulfonamide NH signals (δ 5.5–6.0 ppm). Cross-validate data with reference spectra from databases like SciFinder to avoid misassignment .

Q. How can researchers design a robust literature review to contextualize this compound within existing sulfonamide chemistry?

- Methodological Answer : Apply systematic search strategies using Boolean operators (e.g., "this compound AND synthesis OR catalysis") in PubMed and Web of Science. Prioritize review articles and protocols indexed under "sulfonamide synthesis" or "heterocyclic sulfonamides." Use the PICO framework (Population: sulfonamides; Intervention: synthetic methods; Comparison: catalysts; Outcomes: yield/purity) to structure the review .

Advanced Research Questions

Q. How can contradictory data in sulfonamide reaction mechanisms be resolved, particularly for this compound?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or computational modeling (DFT calculations) to clarify mechanisms. For instance, discrepancies in nucleophilic substitution vs. radical pathways can be tested using radical traps (e.g., TEMPO) or isotopic labeling (N-pyridine). Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere) and document error margins using tools like error propagation analysis .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput experimentation (HTE). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and correlate with steric/electronic properties of substituents. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate scalability and novelty of the approach .

Q. How should researchers address ethical and reproducibility challenges when sharing data on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Use platforms like Zenodo to publish raw NMR spectra and crystallographic data. For sensitive data, implement de-identification protocols (e.g., removing proprietary solvent details) while maintaining reproducibility. Consult institutional ethics boards for guidance on open-data compliance .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase) using optimized force fields (AMBER). Validate predictions with in vitro assays (IC measurements) and cross-reference with QSAR models trained on sulfonamide datasets. Address uncertainties via sensitivity analysis (Monte Carlo simulations) .

Data Analysis and Reporting

Q. How can researchers statistically validate unexpected results in sulfonamide reactivity studies?

- Methodological Answer : Apply multivariate analysis (ANOVA for factorial designs) to distinguish experimental noise from true effects. For outliers, use Grubbs’ test (α = 0.05) and repeat trials with independent replicates. Document raw data and processed results in appendices, adhering to journal guidelines for transparency .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound applications?

- Methodological Answer : Use the FINER criteria:

- Feasible : Ensure access to instrumentation (e.g., HPLC-MS).

- Interesting : Link to understudied areas (e.g., photoredox catalysis).

- Novel : Explore cyanopyridine’s dual role as a ligand and substrate.

- Ethical : Address toxicity risks in biological assays.

- Relevant : Align with sustainable chemistry goals (e.g., solvent-free reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.